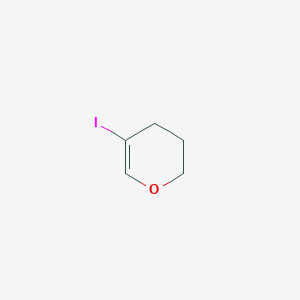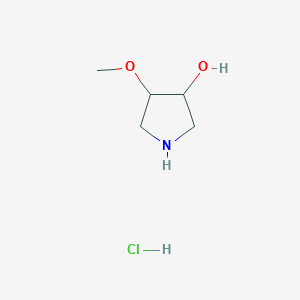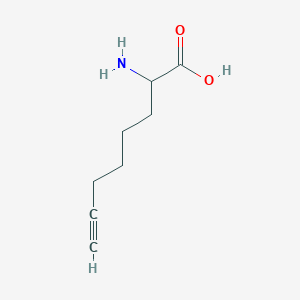
5-iodo-3,4-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ヨード-3,4-ジヒドロ-2H-ピランは、分子式C5H7IOを持つ複素環式有機化合物です。これは、1つの酸素原子と5位にヨウ素置換基を含む6員環を特徴としています。
準備方法
合成経路と反応条件
5-ヨード-3,4-ジヒドロ-2H-ピランの合成は、通常、3,4-ジヒドロ-2H-ピランのヨウ素化を伴います。 一般的な方法の1つは、過酸化水素または次亜塩素酸ナトリウムなどの適切な酸化剤の存在下、3,4-ジヒドロ-2H-ピランをヨウ素と反応させることです。これは、穏やかな条件下で行われます 。反応は室温でスムーズに進み、5-ヨード-3,4-ジヒドロ-2H-ピランを主要生成物として生成します。
工業生産方法
5-ヨード-3,4-ジヒドロ-2H-ピランの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスには、通常、効率的な混合と反応制御を確実にするために、連続フロー反応器の使用が含まれます。試薬添加と生成物分離のための自動システムの使用により、合成のスケーラビリティと再現性をさらに向上させることができます。
化学反応の分析
反応の種類
5-ヨード-3,4-ジヒドロ-2H-ピランは、次のを含むさまざまな化学反応を起こす可能性があります。
置換反応: ヨウ素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
酸化反応: この化合物は、対応するラクトンまたは他の酸素化誘導体に変換するために酸化することができます。
還元反応: ヨウ素置換基の還元により、3,4-ジヒドロ-2H-ピランまたは他の還元された形態が生成される可能性があります。
一般的な試薬と条件
置換: トリエチルアミンなどの塩基の存在下、アジ化ナトリウムまたはチオシアン酸カリウムなどの求核剤。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤。
主な製品
置換: 生成物には、5-アジド-3,4-ジヒドロ-2H-ピランまたは5-チオシアナト-3,4-ジヒドロ-2H-ピランが含まれます。
酸化: 生成物には、ラクトンまたは他の酸素化誘導体が含まれます。
還元: 生成物には、3,4-ジヒドロ-2H-ピランまたは他の還元された形態が含まれます。
科学研究への応用
5-ヨード-3,4-ジヒドロ-2H-ピランは、科学研究でいくつかの用途があります。
化学: より複雑な複素環式化合物の合成における中間体として使用されます。
生物学: さまざまな生物学的アッセイにおける生物活性分子の可能性について調査されています。
医学: 抗菌剤や抗がん剤など、潜在的な治療的特性について研究されています。
産業: 新素材の開発や、特殊化学品の合成のための前駆体として利用されています。
科学的研究の応用
5-iodo-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
5-ヨード-3,4-ジヒドロ-2H-ピランの作用機序は、使用の状況に応じて、特定の分子標的との相互作用を伴います。たとえば、生物系では、酵素または受容体と相互作用して、その活性を調節する場合があります。ヨウ素置換基は、これらの相互作用において、化合物の電子特性と結合親和性に影響を与えることで、重要な役割を果たす可能性があります。
類似化合物の比較
類似化合物
3,4-ジヒドロ-2H-ピラン: ヨウ素置換基がなく、有機合成においてアルコールの保護基として使用されます。
5-ブロモ-3,4-ジヒドロ-2H-ピラン: ヨウ素の代わりに臭素置換基を持つ同様の構造。
5-クロロ-3,4-ジヒドロ-2H-ピラン: ヨウ素の代わりに塩素置換基を持つ同様の構造。
独自性
5-ヨード-3,4-ジヒドロ-2H-ピランは、ヨウ素原子の存在により、独特の化学反応性と潜在的な生物活性を与えられます。臭素または塩素と比較して、ヨウ素の原子半径が大きく、電気陰性度が高いことから、異なる反応経路と分子標的との相互作用が考えられます。
類似化合物との比較
Similar Compounds
3,4-dihydro-2H-pyran: Lacks the iodine substituent and is used as a protecting group for alcohols in organic synthesis.
5-bromo-3,4-dihydro-2H-pyran: Similar structure with a bromine substituent instead of iodine.
5-chloro-3,4-dihydro-2H-pyran: Similar structure with a chlorine substituent instead of iodine.
Uniqueness
5-iodo-3,4-dihydro-2H-pyran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with molecular targets.
特性
分子式 |
C5H7IO |
|---|---|
分子量 |
210.01 g/mol |
IUPAC名 |
5-iodo-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2 |
InChIキー |
UOQIUTMODXMIHV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=COC1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

